molecular formula C26H20N4S B2915151 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine CAS No. 439095-77-9

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2915151
CAS No.: 439095-77-9
M. Wt: 420.53
InChI Key: KNMDDKVNVWVRKB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several different functional groups, including a pyrrole ring, a thiophene ring, a naphthyl group, and a pyrazolopyrimidine group . These groups are common in many organic compounds and can contribute to a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups . For example, the pyrrole and thiophene rings might participate in electrophilic aromatic substitution reactions, while the pyrazolopyrimidine group could potentially undergo a variety of nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings might contribute to a relatively high melting point and low solubility in water .

Scientific Research Applications

Synthesis and Biological Activities

  • Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using microwave irradiative cyclocondensation and evaluated for insecticidal and antibacterial potential. The study highlights the synthesis of pyrimidine linked pyrazol-3-yl amines and their biological evaluation against insects and microorganisms (Deohate & Palaspagar, 2020).

Applications in Heterocyclic Chemistry

  • A novel reaction leading to the formation of pyrazolo[3,4-c]-pyridine derivatives has been developed. This involves a non-concerted [4+1] cycloaddition pathway and the generation of pyrazolo[4′,3′:4,5]pyrido[2,3-d]pyrimidine derivatives (Behbehani, Ibrahim, & Elnagdi, 2013).

Synthesis of Diverse Derivatives

  • Thieno[2,3-b]pyridine-2-carbohydrazide has been utilized in polyheterocyclic synthesis, leading to the formation of various derivatives including Pyrazolyl and Oxadiazolylthieno[2,3-b]pyridine Derivatives (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Antimicrobial and Biological Properties

  • Isoxazoline, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant inhibitory efficiency against gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).

Antitumor Activities

  • A study focusing on the synthesis of pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent has been conducted. This research highlights the potential of these compounds in inhibiting cell growth in vitro (Taylor & Patel, 1992).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4S/c1-17-7-8-18(2)29(17)24-12-14-31-26(24)22-16-25-27-13-11-23(30(25)28-22)21-10-9-19-5-3-4-6-20(19)15-21/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMDDKVNVWVRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC6=CC=CC=C6C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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